(1S)-2,2,3,3-tetrafluorocyclobutan-1-ol
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Overview
Description
(1S)-2,2,3,3-tetrafluorocyclobutan-1-ol is a fluorinated organic compound with a cyclobutane ring structure. The presence of four fluorine atoms and a hydroxyl group makes it an interesting compound for various chemical and industrial applications. Its unique structure imparts distinct physical and chemical properties, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2,3,3-tetrafluorocyclobutan-1-ol typically involves the fluorination of cyclobutanone derivatives. One common method is the reaction of cyclobutanone with elemental fluorine or fluorinating agents such as sulfur tetrafluoride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the risk of side reactions. The use of advanced fluorination techniques and catalysts can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-2,2,3,3-tetrafluorocyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form tetrafluorocyclobutane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Tetrafluorocyclobutanone.
Reduction: Tetrafluorocyclobutane.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-2,2,3,3-tetrafluorocyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of (1S)-2,2,3,3-tetrafluorocyclobutan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s binding affinity and specificity towards enzymes and receptors, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-tetrafluorocyclobutanone: Similar structure but with a ketone group instead of a hydroxyl group.
2,2,3,3-tetrafluorocyclobutane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1,1,2,2-tetrafluorocyclobutan-3-ol: Different substitution pattern on the cyclobutane ring.
Uniqueness
(1S)-2,2,3,3-tetrafluorocyclobutan-1-ol is unique due to its specific stereochemistry and the presence of both fluorine atoms and a hydroxyl group. This combination imparts distinct reactivity and physical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(1S)-2,2,3,3-tetrafluorocyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F4O/c5-3(6)1-2(9)4(3,7)8/h2,9H,1H2/t2-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNENUTDUAXPVTF-REOHCLBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(C1(F)F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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